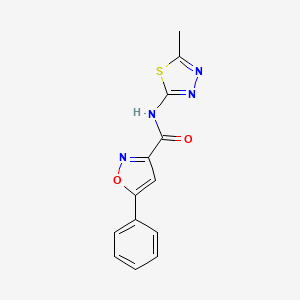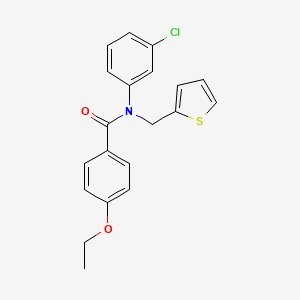
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-メチル-1,3,4-チアゾール-2-イル)-5-フェニル-1,2-オキサゾール-3-カルボキサミドは、その独特の化学構造と様々な分野における潜在的な用途により関心を集めている合成化合物です。この化合物は、チアゾール環、オキサゾール環、カルボキサミド基を特徴としており、これらが多様な化学反応性と生物活性に寄与しています。
2. 製法
合成経路と反応条件: N-(5-メチル-1,3,4-チアゾール-2-イル)-5-フェニル-1,2-オキサゾール-3-カルボキサミドの合成は、通常、以下の手順を含みます。
チアゾール環の形成: チアゾール環は、ヒドラゾノイルハライドをチオシアン酸カリウムまたはチオセミカルバジド誘導体と反応させることで合成できます。
オキサゾール環の形成: オキサゾール環は、α-ハロケトンやアミドなどの適切な前駆体を用いた環化反応により合成できます。
環のカップリング: 最終段階では、適切なリンカーと反応条件、例えばエタノール中でのトリエチルアミンを使用することにより、チアゾール環とオキサゾール環をカップリングします。
工業的生産方法: この化合物の工業的生産には、上記合成経路を大規模生産に最適化し、高収率と高純度を確保することが含まれる場合があります。これには、連続フローリアクター、自動合成、結晶化やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
反応の種類:
一般的な試薬と条件:
主要な生成物:
酸化: スルホキシドとスルホン。
還元: オキサゾリジン誘導体。
置換: 様々な置換カルボキサミド。
4. 科学研究への応用
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling of Rings: The final step involves coupling the thiadiazole and oxazole rings through appropriate linkers and reaction conditions, such as using triethylamine in ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted carboxamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(5-メチル-1,3,4-チアゾール-2-イル)-5-フェニル-1,2-オキサゾール-3-カルボキサミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。
類似化合物:
比較:
類似化合物との比較
特性
分子式 |
C13H10N4O2S |
|---|---|
分子量 |
286.31 g/mol |
IUPAC名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H10N4O2S/c1-8-15-16-13(20-8)14-12(18)10-7-11(19-17-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18) |
InChIキー |
HWFCUPDQMAOWRF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one](/img/structure/B11357000.png)
![2-(3-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11357002.png)
![2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11357013.png)
![5-chloro-3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11357017.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11357024.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357025.png)
![5-fluoro-2-{1-[4-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11357032.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11357038.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11357041.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11357046.png)

![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11357064.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11357070.png)

